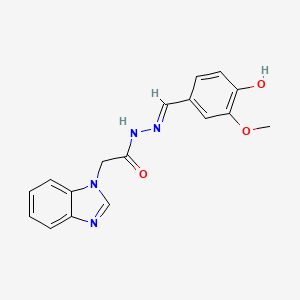![molecular formula C17H18ClN3O2 B6003877 N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, also known as MK-677 or Ibutamoren, is a non-peptide selective agonist of the ghrelin receptor. It is a growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. MK-677 has been studied extensively for its potential applications in various fields of medicine, including anti-aging, muscle wasting, and osteoporosis.
Mechanism of Action
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide works by binding to the ghrelin receptor in the brain, which stimulates the release of growth hormone from the pituitary gland. This leads to an increase in circulating levels of growth hormone, which in turn stimulates the production of insulin-like growth factor-1 (IGF-1) in the liver. IGF-1 is a potent anabolic hormone that promotes muscle growth and bone formation.
Biochemical and Physiological Effects:
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been shown to increase lean body mass and bone density in elderly individuals. It has also been shown to improve sleep quality and enhance cognitive function. N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been found to have a positive effect on nitrogen balance, muscle protein synthesis, and bone turnover.
Advantages and Limitations for Lab Experiments
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has several advantages for lab experiments, including its ability to increase muscle mass and bone density, improve sleep quality, and enhance cognitive function. However, there are limitations to its use, including the potential for side effects such as increased appetite, water retention, and insulin resistance.
Future Directions
There are several future directions for research on N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, including its potential applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. Further studies are needed to determine the long-term safety and efficacy of N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide, as well as its potential applications in other fields of medicine. Additionally, studies are needed to determine the optimal dosing and administration protocols for N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide.
Synthesis Methods
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is synthesized through a multi-step process involving the reaction of 2-methyl-5-nitrobenzaldehyde with 4-chloroaniline to form the intermediate 2-methyl-5-(4-chlorophenylamino)benzaldehyde. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-lysine methyl ester to form the protected peptide intermediate, which is then deprotected with trifluoroacetic acid to yield N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide.
Scientific Research Applications
N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has been extensively studied for its potential applications in various fields of medicine. It has been shown to increase muscle mass and bone density, improve sleep quality, and enhance cognitive function in elderly individuals. N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has also been studied for its potential applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-16(22)21-15-10-14(7-4-11(15)2)20-17(23)19-13-8-5-12(18)6-9-13/h4-10H,3H2,1-2H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRXZWCONOMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6003798.png)

![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![4-(6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6003816.png)
![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)
![methyl [2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6003852.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)
![N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B6003875.png)
![methyl 4-(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6003878.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6003886.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6003895.png)